![molecular formula C10H8ClN3O2 B2382414 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-39-3](/img/structure/B2382414.png)
1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and its derivatives are synthesized through methods like Knoevenagel condensation and cyclization reactions. The optimization of these synthetic methods is crucial for enhancing yields and environmental sustainability. For instance, Xiaobo Liu et al. (2017) described the synthesis of 3-phenyl-1H-pyrazole derivatives with an optimized method, achieving an 80% yield (Liu, Xu, & Xiong, 2017).
Anticancer and Antimicrobial Properties
Several studies have focused on the anticancer and antimicrobial potentials of this compound derivatives. Katariya, Vennapu, & Shah (2021) synthesized novel heterocyclic compounds including pyrazoline derivatives and evaluated their anticancer activity, finding some derivatives with high potency (Katariya, Vennapu, & Shah, 2021). Furthermore, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives and assessed their antimicrobial and anticancer activities, finding compounds with higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Analysis
Structural and molecular analyses of these compounds are essential for understanding their biological activities. For example, Goh et al. (2010) conducted a detailed study of the intramolecular and intermolecular interactions in a related compound, providing insights into its structural properties (Goh, Fun, Nithinchandra, Kalluraya, & Rai, 2010).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIBHGCRRHPUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

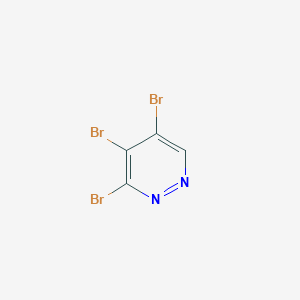

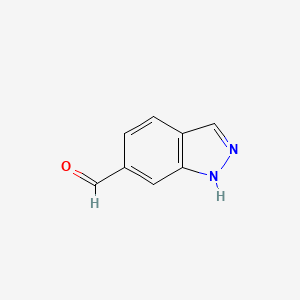
![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)


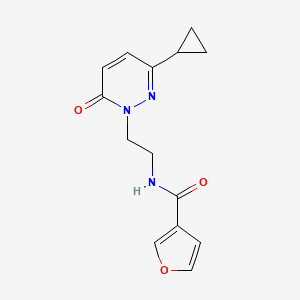
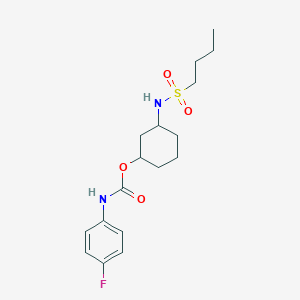
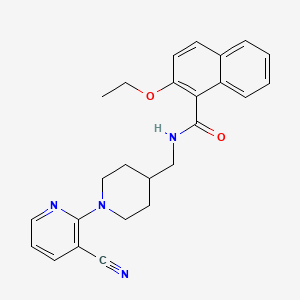
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)

![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)